molecular formula C14H12N2O3S2 B089387 2-(4-Aminophenyl)-6-methyl-1,3-benzothiazole-7-sulfonic acid CAS No. 130-17-6

2-(4-Aminophenyl)-6-methyl-1,3-benzothiazole-7-sulfonic acid

Cat. No. B089387
CAS RN: 130-17-6
M. Wt: 320.4 g/mol
InChI Key: KGZUHYIHYBDNLC-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of benzothiazole derivatives, including compounds related to 2-(4-Aminophenyl)-6-methyl-1,3-benzothiazole-7-sulfonic acid, typically involves amino methylation reactions with secondary amines. One such process, described for Mannich bases derivatives of 2-Phenyl-5-Benzimidazole sulfonic acid, uses formaldehyde to create a methylene bridge, highlighting the methods that might be applicable for synthesizing our compound of interest (Khan et al., 2023).

Molecular Structure Analysis

For compounds similar to 2-(4-Aminophenyl)-6-methyl-1,3-benzothiazole-7-sulfonic acid, molecular structure analysis is critical. Studies such as the one on ESIPT (Excited-State Intramolecular Proton Transfer) fluorescent chromic molecule based on sulfonic acid-substituted benzothiazoles demonstrate the significance of structural analysis in understanding the behavior and interaction of such molecules with organic bases and amines (Nakane et al., 2018).

Chemical Reactions and Properties

Benzothiazole-2-sulfonamides' reaction with hydroxylamine, yielding 2-hydroxybenzothiazole and the corresponding amine, showcases the type of chemical reactions such compounds undergo. This reaction highlights the versatility and reactivity of the benzothiazole sulfonamide group, relevant for understanding the chemical behavior of our target compound (Kamps et al., 2013).

Physical Properties Analysis

The physical properties of benzothiazole derivatives are influenced by their molecular structure. For instance, the synthesis and properties of fluorinated benzothiazoles, such as the cytotoxic effects in specific human cancer cell lines, suggest that modifications like fluorination can significantly impact physical and biological properties, offering insights into the physical characteristics of our compound of interest (Hutchinson et al., 2001).

Chemical Properties Analysis

The chemical properties of 2-(4-Aminophenyl)-6-methyl-1,3-benzothiazole-7-sulfonic acid can be inferred from studies on similar compounds. For example, the use of sulfonic acid derivatives in catalysis demonstrates their potential reactivity and utility in synthetic chemistry, which could be relevant for understanding the chemical behavior and applications of our compound (Ghasemzadeh & Akhlaghinia, 2017).

Scientific Research Applications

  • Catalyst for Synthesis of α-Aminophosphonates : This compound has been used as a catalyst in the one-pot synthesis of α-aminophosphonates containing benzothiazole, which are beneficial due to their high conversion, short reaction time, and simple experimental procedure (Mirzaei, Eshghi, Hasanpour, & Sabbaghzadeh, 2016).

  • Sensing Device for Organic Bases and Amines : It serves as a solid-state ESIPT (excited-state intramolecular proton transfer) fluorescent chromic molecule, responsive to various organic bases and amines. This is important for sensing biologically significant molecules like ammonia and histamine (Nakane, Takeda, Hoshino, Sakai, & Akutagawa, 2018).

  • Antitumor Properties : This compound has shown selective and potent antitumor properties in vitro and in vivo, especially against human mammary carcinoma cell lines. It’s metabolized by cytochrome P450 1A1 into active and inactive metabolites (Bradshaw et al., 2002).

  • Inactivation of Triosephosphate Isomerase in Parasites : It selectively inactivates triosephosphate isomerase from Trypanosoma cruzi, the parasite causing Chagas' disease, offering potential therapeutic avenues for this disease (Téllez-Valencia et al., 2002).

  • Sulfonyl Chloride Synthesis : The substance is used in the preparation of sulfonyl chlorides, which are important intermediates in organic synthesis, particularly for pharmaceuticals and agrochemicals (Dushamov, Takhirov, Kuryazov, & Mukhamedov, 2020).

  • Radiopharmaceuticals for Breast Cancer : It has been evaluated for use in Re and (99m)Tc complexes as potential breast cancer radiopharmaceuticals, highlighting its potential in cancer diagnosis and therapy (Tzanopoulou et al., 2010).

  • Diuretic Activity : Some derivatives of 2-(4-Aminophenyl)-6-methyl-1,3-benzothiazole-7-sulfonic acid have been explored for their diuretic activity, indicating potential in treating conditions related to fluid retention (Husain, Madhesia, Rashid, Ahmad, & Khan, 2016).

  • Prodrugs for Antitumor Agents : Water-soluble prodrugs of 2-(4-Aminophenyl)-6-methyl-1,3-benzothiazole-7-sulfonic acid have been developed to enhance bioavailability for antitumor applications, demonstrating significant in vitro growth inhibitory potency against sensitive cell lines (Bradshaw et al., 2002).

Safety And Hazards

The safety data sheet for a similar compound, (4-Aminophenyl)ethylamine, indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It causes severe skin burns and eye damage and is harmful if swallowed, in contact with skin, or if inhaled .

properties

IUPAC Name

2-(4-aminophenyl)-6-methyl-1,3-benzothiazole-7-sulfonic acid
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InChI

InChI=1S/C14H12N2O3S2/c1-8-2-7-11-12(13(8)21(17,18)19)20-14(16-11)9-3-5-10(15)6-4-9/h2-7H,15H2,1H3,(H,17,18,19)
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InChI Key

KGZUHYIHYBDNLC-UHFFFAOYSA-N
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Canonical SMILES

CC1=C(C2=C(C=C1)N=C(S2)C3=CC=C(C=C3)N)S(=O)(=O)O
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Molecular Formula

C14H12N2O3S2
Record name 2-(4-AMINOPHENYL)-6-METHYLBENZOTHIAZOLE SULFONIC ACID
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DSSTOX Substance ID

DTXSID0024501
Record name 2-(4-Aminophenyl)-6-methylbenzothiazole sulfonic acid
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Molecular Weight

320.4 g/mol
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Physical Description

2-(4-aminophenyl)-6-methylbenzothiazole sulfonic acid is a brownish-yellow powder. (NTP, 1992), Dry Powder; Water or Solvent Wet Solid
Record name 2-(4-AMINOPHENYL)-6-METHYLBENZOTHIAZOLE SULFONIC ACID
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Record name 7-Benzothiazolesulfonic acid, 2-(4-aminophenyl)-6-methyl-
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Solubility

less than 1 mg/mL at 72 °F (NTP, 1992)
Record name 2-(4-AMINOPHENYL)-6-METHYLBENZOTHIAZOLE SULFONIC ACID
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Product Name

2-(4-Aminophenyl)-6-methyl-1,3-benzothiazole-7-sulfonic acid

CAS RN

130-17-6
Record name 2-(4-AMINOPHENYL)-6-METHYLBENZOTHIAZOLE SULFONIC ACID
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Record name 2-(4-Aminophenyl)-6-methyl-7-benzothiazolesulfonic acid
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Record name 7-Benzothiazolesulfonic acid, 2-(p-aminophenyl)-6-methyl-
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Record name 2-(4-aminophenyl)-6-methylbenzothiazole-7-sulphonic acid
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Melting Point

greater than 572 °F (NTP, 1992)
Record name 2-(4-AMINOPHENYL)-6-METHYLBENZOTHIAZOLE SULFONIC ACID
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(4-Aminophenyl)-6-methyl-1,3-benzothiazole-7-sulfonic acid
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2-(4-Aminophenyl)-6-methyl-1,3-benzothiazole-7-sulfonic acid
Reactant of Route 3
2-(4-Aminophenyl)-6-methyl-1,3-benzothiazole-7-sulfonic acid
Reactant of Route 4
2-(4-Aminophenyl)-6-methyl-1,3-benzothiazole-7-sulfonic acid
Reactant of Route 5
2-(4-Aminophenyl)-6-methyl-1,3-benzothiazole-7-sulfonic acid
Reactant of Route 6
Reactant of Route 6
2-(4-Aminophenyl)-6-methyl-1,3-benzothiazole-7-sulfonic acid

Citations

For This Compound
1
Citations
CHG Allen, A Koutsoukas, I Cortés-Ciriano, DS Murrell… - 2016 - repository.cam.ac.uk
PubChem_CID,DssTox_Pubchem_SID,NTP_BarcodeVial,NCGC_Pubchem_SID,NCGC ID,DSSTox_CID,DSSTox_SID,TestSubstance_ChemicalName,TestSubstance_CASRN,…
Number of citations: 2 www.repository.cam.ac.uk

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